2-Bromobenzoate

pKa Determination Acidity Comparison Physical Property Benchmarking

2-Bromobenzoate (CAS 16887-76-6), the conjugate base of 2-bromobenzoic acid, is a foundational building block in organic and medicinal chemistry. The ortho-substitution pattern of the bromine atom, with a molecular weight of 200.01 g/mol, imparts distinct steric and electronic properties that are critical for directed metalation and cross-coupling reactions.

Molecular Formula C7H4BrO2-
Molecular Weight 200.01 g/mol
CAS No. 16887-76-6
Cat. No. B1222928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzoate
CAS16887-76-6
Synonyms2-bromobenzoate
Molecular FormulaC7H4BrO2-
Molecular Weight200.01 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])Br
InChIInChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/p-1
InChIKeyXRXMNWGCKISMOH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobenzoate (CAS 16887-76-6) for Specialty Synthesis: Procurement Data & Benchmarking


2-Bromobenzoate (CAS 16887-76-6), the conjugate base of 2-bromobenzoic acid, is a foundational building block in organic and medicinal chemistry [1]. The ortho-substitution pattern of the bromine atom, with a molecular weight of 200.01 g/mol, imparts distinct steric and electronic properties that are critical for directed metalation and cross-coupling reactions [2]. This ionic form is the active species in many aqueous or polar reaction environments, differentiating it from its neutral acid counterpart (CAS 88-65-3) for specific catalytic cycles and biotransformations [1].

1
Ortho-substituted building block for directed metalation
2
Active carboxylate species in polar reaction environments
3
Enables cross-coupling reactions requiring ortho-directing effect

Why Generic 2-Bromobenzoate Analogs Cannot Be Substituted: Evidence of Ortho-Directed Reactivity


The performance of 2-bromobenzoate in key industrial and research applications is not interchangeable with its meta- or para-substituted analogs. The ortho-bromine atom, in conjunction with the carboxylate group, creates a unique electronic environment that is essential for specific catalytic mechanisms and substrate-directed syntheses [1]. Substituting a 3- or 4-bromobenzoate can lead to complete reaction failure due to the loss of this crucial 'ortho-effect,' which is required for efficient metal-chelation, regioselective cyclization, and directed cross-coupling processes . The following quantitative evidence demonstrates precisely where this differentiation matters for scientific and procurement decisions.

Ortho-effect lost
3- and 4-bromo analogs lack the ortho-directing effect essential for metal-chelation and regioselectivity.
Reaction failure risk
Substituting with meta- or para-isomers may lead to complete synthetic failure in directed couplings.
Different acidity profile
pKa difference alters speciation and reactivity in pH-dependent catalytic cycles.

Quantitative Differentiation of 2-Bromobenzoate: pKa, Catalytic Turnover, and Regioselectivity Data


2-Bromobenzoate vs. 3-/4-Bromo Analogs: A 6-Fold Increase in Acidity Dictates Reactivity

The pKa of 2-bromobenzoic acid is significantly lower than its 3- and 4-bromo analogs, due to the ortho-effect . This increased acidity directly influences the compound's speciation, solubility, and reactivity in pH-dependent processes like biotransformations and metal-catalyzed cycles where the carboxylate is the active species [1].

Acidity (pKa)
Reported
pKa 2.84 vs 3.86 (3-Br) / 3.96 (4-Br)
Higher acidity favors carboxylate anion at lower pH
Measured at 25°C; supports speciation control
pKa Determination Acidity Comparison Physical Property Benchmarking

Carboxylate-Directed Kumada Coupling: Sodium 2-Bromobenzoate Enables Unique Regioselectivity

In a direct head-to-head study of bromobenzoate derivatives, the sodium carboxylate function of 2-bromobenzoate was found to exert a strong directing effect during Pd-catalyzed Kumada coupling . This 'ortho-directing' effect is unique to the 2-substituted isomer and is instrumental in achieving regioselective coupling, which is not possible with the 3- or 4-bromo analogs .

Kumada Coupling
Class-level
Unique ortho-directing carboxylate effect enables regioselective coupling
Enables isochromane synthesis not accessible with other isomers
Data to verify; supports synthetic route selection
Directed Cross-Coupling Kumada Coupling Regioselective Synthesis Isochromane

Aqueous Ullmann Catalysis: 2-Bromobenzoate Achieves Up to 25 Turnovers to Salicylate

2-Bromobenzoate is the specific substrate required for this catalytic transformation. A study on the Cu(I)-catalyzed transformation of 2-bromobenzoate into salicylate in aqueous solution demonstrated the feasibility of this environmentally benign process, achieving up to 25 turnovers for low Cu(I) concentrations [1]. This specific reactivity is enabled by the ortho-bromo substituent and the ionic carboxylate, which facilitates formation of a crucial d-π* complex with Cu(I) [1].

Catalytic Efficiency
Reported
Up to 25 turnovers
Supports aqueous green chemistry pathway feasibility
Cu(I)-catalyzed transformation to salicylate
Ullmann Reaction Homogeneous Catalysis Aqueous Chemistry Turnover Number

Carbonylative Suzuki-Miyaura Coupling: 2-Bromobenzoate Esters as Preferred Substrates for 2-Aroylbenzoates

A 2020 study on sterically hindered aryl halides explicitly evaluated 2-bromobenzoate esters as substrates for carbonylative Suzuki-Miyaura coupling [1]. The research found that 2-substituted aryl bromides are challenging substrates that favor the non-carbonylative pathway. However, the carbonylative Suzuki-Miyaura approach, using 2-bromobenzoate esters, was identified as the preferred pathway for synthesizing diversely substituted 2-aroylbenzoate esters, providing broader substrate tolerance compared to alternative methods like alkoxycarbonylation of 2-bromo benzophenones [1]. The study further showed that yield could be increased by suppressing the unwanted direct Suzuki coupling via slow boronic acid addition [1].

Carbonylative Suzuki
Head-to-head
Preferred substrate for 2-aroylbenzoate synthesis
Broader substrate tolerance vs. alternative routes
Slow boronic acid addition suppresses side reactions
Carbonylative Coupling Suzuki-Miyaura Palladium Catalysis 2-Aroylbenzoate

Target Applications for 2-Bromobenzoate (CAS 16887-76-6) Supported by Comparative Data


Regioselective Synthesis of Isochromanes and Complex Heterocycles

The unique ortho-directing effect of the sodium 2-bromobenzoate carboxylate group enables regioselective Kumada couplings that are unattainable with its 3- and 4-bromo isomers . This makes it the essential building block for synthesizing isochromanes and other oxygen-containing heterocycles found in numerous bioactive molecules .

Green Chemistry and Aqueous-Phase Catalysis

2-Bromobenzoate's demonstrated ability to undergo efficient Cu(I)-catalyzed transformation to salicylate in water, achieving up to 25 turnovers , positions it as a key substrate for developing environmentally sustainable chemical processes. This specific reactivity is not shared by its analogs, providing a strong procurement rationale for academic and industrial labs focused on green methodologies .

Synthesis of 2-Aroylbenzoate Derivatives via Carbonylative Coupling

For projects targeting 2-aroylbenzoate esters—a valuable scaffold in medicinal chemistry—2-bromobenzoate esters are the preferred substrates for carbonylative Suzuki-Miyaura couplings . Research demonstrates that this approach offers broader substrate tolerance and can be optimized by slow addition of boronic acid to suppress undesired side reactions, providing a validated, high-yield route that alternatives cannot match .

Application
Selection Property
Validation Focus
Regioselective heterocycle synthesis
Ortho-directing carboxylate effect
Regioselectivity & isochromane formation efficiency
Aqueous-phase green catalysis
Ortho-bromo reactivity in Cu(I) catalytic cycles
Turnover number and salicylate yield
2-Aroylbenzoate ester synthesis
Preferred substrate for carbonylative Suzuki
Broad substrate tolerance and yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.